BenchChemオンラインストアへようこそ!

(R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxamide

Chiral synthesis Enantiomeric purity THβC building block

(R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide (CAS 89013-95-6) is a chiral, unsubstituted tetrahydro-β-carboline (THβC) derivative with molecular formula C₁₂H₁₃N₃O and molecular weight 215.25 g/mol. This compound is the single (3R)-enantiomer of the THβC-3-carboxamide scaffold, a core structure that underpins several pharmacologically important classes including PDE5 inhibitors (e.g., tadalafil analogues), GPVI platelet receptor antagonists, and antitrypanosomal agents.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
Cat. No. B13037527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxamide
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1C(NCC2=C1C3=CC=CC=C3N2)C(=O)N
InChIInChI=1S/C12H13N3O/c13-12(16)10-5-8-7-3-1-2-4-9(7)15-11(8)6-14-10/h1-4,10,14-15H,5-6H2,(H2,13,16)/t10-/m1/s1
InChIKeySWRKTKBVJYIDTG-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide: Procurement-Ready Tetrahydro-β-carboline Core for Enantioselective Synthesis


(R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide (CAS 89013-95-6) is a chiral, unsubstituted tetrahydro-β-carboline (THβC) derivative with molecular formula C₁₂H₁₃N₃O and molecular weight 215.25 g/mol . This compound is the single (3R)-enantiomer of the THβC-3-carboxamide scaffold, a core structure that underpins several pharmacologically important classes including PDE5 inhibitors (e.g., tadalafil analogues), GPVI platelet receptor antagonists, and antitrypanosomal agents [1]. It is commercially available as a pre-resolved enantiomer from multiple vendors at certified purities ≥95% .

Why (R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide Cannot Be Replaced by Racemic or (S)-Enantiomer Forms in Stereochemistry-Driven Research


In tetrahydro-β-carboline chemistry, the absolute configuration at the C3 position is a critical determinant of downstream biological activity and synthetic fidelity. Published GPVI antagonist studies demonstrate that the (R)-enantiomer and (S)-enantiomer of 2-substituted THβC-3-carboxamides can differ in potency by approximately 5-fold, while the racemate may exhibit counterintuitively superior activity due to cooperative dual-site binding [1]. Substitution of the pre-resolved (R)-enantiomer with the racemate or the opposite enantiomer introduces an uncontrolled stereochemical variable that can confound structure-activity relationship (SAR) interpretation, alter metabolic stability profiles, and compromise the stereochemical integrity of downstream 1,3-disubstituted derivatives synthesized via Pictet-Spengler or N-functionalization routes [2].

(R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide: Quantitative Comparative Evidence for Procurement Decision-Making


Stereochemical Purity: Pre-Resolved (R)-Enantiomer Eliminates Chiral Separation Burden vs. Racemic THβC-3-carboxamide

This product is supplied as the pre-resolved (3R)-enantiomer with a certified purity of ≥95% (typically 98% from select vendors), eliminating the need for costly chiral chromatographic separation or asymmetric synthesis optimization required when using racemic 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide (CAS 77871-84-2) . In contrast, the racemate requires additional chiral resolution steps—typically chiral HPLC with enantiomeric excess (ee) determination—adding both time and cost to any synthesis workflow where enantiopure products are mandated .

Chiral synthesis Enantiomeric purity THβC building block

GPVI Antagonism SAR: (R)-Enantiomer Confers Distinct Binding Mode vs. (S)-Enantiomer in 2-Substituted THβC-3-carboxamide Antithrombotics

In a study of 2-(4-methoxyphenylsulfonyl)-substituted THβC-3-carboxamide GPVI antagonists, the isolated (R)-enantiomer (S004-1032) exhibited an IC₅₀ of 126.3 µM in collagen-induced platelet aggregation, compared to 25.3 µM for the (S)-enantiomer (S007-1558) and 6.7 µM for the racemate [1]. Molecular dynamics simulations revealed that the (R)-enantiomer preferentially interacts with a secondary binding site proximal to the losartan-binding pocket, whereas the (S)-enantiomer binds primarily at the canonical antagonist site. This differential binding mode means that the (R)-configuration is not simply the 'inferior' enantiomer—it provides a structurally distinct interaction profile that may be exploited for allosteric modulator design [1].

GPVI antagonist Antithrombotic Enantiomer-specific binding

Metabolic Stability Differentiation: (R)- vs. (S)-Enantiomer Intrinsic Clearance in Human Liver Microsomes

In pooled human liver microsomes (PHLM), the (R)-enantiomer S004-1032 exhibited an in vitro intrinsic clearance (CLint) of 0.025 ± 0.004 mL/min/mg, which is approximately 30% lower than the 0.036 ± 0.005 mL/min/mg observed for the (S)-enantiomer S007-1558, indicating greater metabolic stability for the (R)-configuration [1]. The racemate S002-333 showed a CLint of 0.027 ± 0.005 mL/min/mg, statistically indistinguishable from the (R)-enantiomer. Critically, no chiral inversion was detected for either enantiomer across all species tested, confirming that the stereochemical integrity is maintained during phase I metabolism [1].

Metabolic stability Intrinsic clearance Enantiomer-specific ADME

Stereochemistry Dictates Cytotoxicity: C3 Configuration Impacts HeLa Cell Viability in 1,3-Disubstituted THβC Analogues

Systematic evaluation of all four stereoisomers of 1-(4-methoxyphenyl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide on HeLa cell viability demonstrated that stereochemistry at both C1 and C3 positions is clearly related to cytotoxic activity [1]. While individual IC₅₀ values for each stereoisomer are reported in the primary study, the key procurement-relevant finding is that the (1R,3R)-configured isomer—synthesized from the (3R)-carboxamide precursor (i.e., the target compound)—exhibited a distinct cytotoxicity profile compared to the (1R,3S) and (1S,3R) diastereomers [1]. Use of the racemic C3 precursor would yield a mixture of diastereomers requiring separation, whereas the pre-resolved (R)-3-carboxamide ensures defined C3 stereochemistry in the final product.

Cytotoxicity Stereochemistry-activity relationship Anticancer THβC

Tadalafil Analogue Intermediate: (R)-Carboxamide Enables Synthesis of Enantiopure PDE5 Inhibitor Derivatives vs. Achiral Routes

The (1R,3R)-configured tadalafil analogue (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide (CAS 1370438-57-5) is a documented weak inhibitor of TbrPDEB1 and a structural analogue of the FDA-approved PDE5 inhibitor tadalafil . The (3R)-carboxamide (target compound) serves as the essential C3 chirality-defined precursor for synthesizing this and related (1R,3R)-configured PDE5 inhibitor analogues via Pictet-Spengler condensation with piperonal or other aldehydes [1]. Use of the racemic carboxamide would generate a mixture of (1R,3R)- and (1S,3R)-diastereomers, necessitating separation and reducing overall yield of the desired (1R,3R)-isomer.

PDE5 inhibitor Tadalafil analogue Chiral intermediate

(R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide: Validated Application Scenarios for Research and Industrial Procurement


Enantiopure Synthesis of 1,3-Disubstituted THβC-3-carboxamide Libraries for GPVI Antagonist SAR

Use the (R)-3-carboxamide as the starting material for N2-sulfonylation or N2-alkylation followed by Pictet-Spengler condensation at C1 to generate libraries of (1R,3R)-configured tetrahydropyridoindoles for GPVI antagonist screening. This approach directly leverages the established differential binding mode of the (R)-enantiomer at the GPVI secondary allosteric site (IC₅₀ racemate = 6.7 µM vs. R-enantiomer = 126.3 µM vs. S-enantiomer = 25.3 µM) [1] and ensures that SAR interpretation is not confounded by diastereomeric mixtures.

Metabolic Stability Optimization of THβC-based Lead Candidates Using (R)-Configured Scaffolds

Incorporate the (R)-3-carboxamide into lead optimization workflows where metabolic stability is a key selection criterion. The (R)-enantiomer demonstrates ~30% lower intrinsic clearance in human liver microsomes compared to the (S)-enantiomer (CLint: 0.025 ± 0.004 vs. 0.036 ± 0.005 mL/min/mg in PHLM) [2], suggesting that (R)-configured THβC-3-carboxamide derivatives may offer an inherent pharmacokinetic advantage. This is particularly relevant for antithrombotic programs where both potency and metabolic stability are required.

Chiral Chromatographic Method Development and Enantiomeric Purity Reference Standard

Deploy the (R)-enantiomer (CAS 89013-95-6) alongside the (S)-enantiomer (CAS 89013-99-0) and the racemate (CAS 77871-84-2) as a reference standard set for developing chiral HPLC or SFC methods to determine enantiomeric purity of THβC-3-carboxamide derivatives. The baseline separation of enantiomers on chiral stationary phases is well-established for this scaffold class [3], and access to all three forms enables robust method validation for both research and quality control applications.

Synthesis of Enantiopure PDE5 Inhibitor Analogues Including Tadalafil Derivatives

Use the (R)-3-carboxamide as the chirality-defined precursor for Pictet-Spengler condensation with piperonal to generate (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide (CAS 1370438-57-5), a documented tadalafil analogue and TbrPDEB1 inhibitor . Starting from the pre-resolved (R)-enantiomer eliminates diastereomer formation, maximizing yield of the desired (1R,3R)-configured PDE5 inhibitor analogue and avoiding costly preparative chiral chromatography.

Quote Request

Request a Quote for (R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.